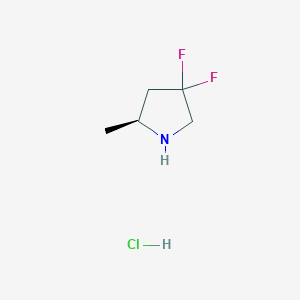

(S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of two fluorine atoms and a methyl group attached to a pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride typically involves the fluorination of a suitable pyrrolidine precursor. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: (S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of difluorinated pyrrolidine derivatives.

Reduction: Formation of partially or fully reduced pyrrolidine compounds.

Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

(S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

- 4-Fluoropyrrolidine hydrochloride

- 2,2-Difluoropyrrolidine hydrochloride

- 4,4-Difluoropyrrolidine hydrochloride

Uniqueness: (S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine atoms and a methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for specialized applications.

Biological Activity

(S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Information:

| Property | Value |

|---|---|

| CAS Number | 3-Amino-3-(1-methylcyclohexyl)propanoic acid |

| Molecular Formula | C5H8ClF2N |

| Molecular Weight | 151.57 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | FC(F)C1CCN(C1)C |

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available starting materials. The synthesis can be achieved through the following route:

- Formation of Pyrrolidine Ring: Utilizing a fluorinated precursor to introduce the difluoromethyl group.

- Hydrochloride Salt Formation: The final step involves the reaction with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A-549). The compound exhibited significant antiproliferative effects with GI50 values comparable to established chemotherapeutics like doxorubicin.

- Case Study Findings:

- In a comparative study, derivatives of this compound showed enhanced activity against MCF-7 cells with GI50 values ranging from 0.80 µM to 1.20 µM.

- Mechanistic studies indicated that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death in cancerous cells .

Neuroprotective Effects

Additionally, this compound has been investigated for its neuroprotective properties. Research indicates that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.

- Mechanism of Action:

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Kinases: It has been shown to inhibit key kinases involved in cell proliferation and survival pathways.

- Apoptotic Pathway Activation: The compound triggers intrinsic apoptotic pathways leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2.

- Neuroprotective Pathways: It modulates neuroinflammatory responses and enhances antioxidant defenses within neuronal cells.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | GI50 (µM) |

|---|---|---|

| Doxorubicin | Anticancer | 1.13 |

| (R)-4-Fluoro-2-methylpyrrolidine | Moderate Anticancer | 3.50 |

| (S)-3-Methylpyrrolidine | Low Anticancer | >10 |

Properties

Molecular Formula |

C5H10ClF2N |

|---|---|

Molecular Weight |

157.59 g/mol |

IUPAC Name |

(2S)-4,4-difluoro-2-methylpyrrolidine;hydrochloride |

InChI |

InChI=1S/C5H9F2N.ClH/c1-4-2-5(6,7)3-8-4;/h4,8H,2-3H2,1H3;1H/t4-;/m0./s1 |

InChI Key |

ZGZHSDULQGNJPY-WCCKRBBISA-N |

Isomeric SMILES |

C[C@H]1CC(CN1)(F)F.Cl |

Canonical SMILES |

CC1CC(CN1)(F)F.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.